Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate

Übersicht

Beschreibung

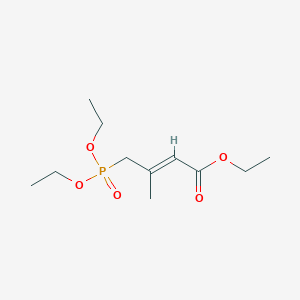

Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate (CAS 41891-54-7; molecular formula C₁₁H₂₁O₅P) is a phosphonate-containing α,β-unsaturated ester. Its structure features a diethoxyphosphoryl group at position 4, a methyl group at position 3, and an ethyl ester at position 1 of the but-2-enoate backbone. The compound is characterized by its role as a versatile intermediate in organic synthesis, particularly in Horner-Wadsworth-Emmons (HWE) reactions for olefination and as a Michael acceptor in nucleophilic additions .

Key physical properties include a molecular weight of 264.26 g/mol and storage requirements (sealed, dry, room temperature). Safety data indicate hazards related to skin sensitization (H317) and eye irritation (H319) .

Wirkmechanismus

Target of Action

Triethyl 3-Methyl-4-phosphonocrotonate, also known as Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate, is primarily used in the synthesis of potent insect growth regulators . This suggests that its primary targets are likely to be specific enzymes or receptors involved in insect growth and development.

Biochemical Pathways

Triethyl 3-Methyl-4-phosphonocrotonate is also used in the synthesis of retinoic acids . Retinoic acids are involved in a variety of biochemical pathways, including cell growth, differentiation, and apoptosis. Therefore, it’s possible that this compound could indirectly affect these pathways through its role in the synthesis of retinoic acids.

Pharmacokinetics

It is soluble in chloroform , which suggests that it may be well-absorbed in organisms due to its lipophilic nature.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Triethyl 3-Methyl-4-phosphonocrotonate. For instance, its stability may be affected by temperature, as it is recommended to be stored at -80°C . Furthermore, its efficacy could be influenced by the presence of other chemicals in the environment that may interact with it.

Biochemische Analyse

Biochemical Properties

The role of Triethyl 3-Methyl-4-phosphonocrotonate in biochemical reactions is primarily as a precursor in the synthesis of potent insect growth regulators

Cellular Effects

Given its role in the synthesis of insect growth regulators, it may influence cell function in insects .

Molecular Mechanism

It is known to be involved in the synthesis of retinoic acids .

Biologische Aktivität

Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate (CAS No. 41891-54-7) is a phosphonate compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the molecular formula C₁₁H₂₁O₅P. Its structure includes a phosphonate group, which is significant in various biological applications. The presence of this functional group suggests potential interactions with biological molecules, influencing its activity against various pathogens and diseases.

1. Antimicrobial Properties

Research indicates that compounds with phosphonate structures often exhibit antimicrobial activity. This compound has been investigated for its efficacy against bacteria and fungi:

These findings suggest that the compound may serve as a lead in developing new antimicrobial agents.

2. Anticancer Activity

The anticancer potential of this compound has also been explored. Preliminary studies indicate that the compound may inhibit the growth of cancer cell lines such as HeLa and A549:

These results highlight the need for further investigation into its mechanisms of action and potential use in cancer therapy.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The diethoxyphosphoryl group can form stable complexes with metal ions, modulating enzyme activity and influencing metabolic pathways:

- Enzyme Inhibition: The compound may act as an enzyme inhibitor, potentially affecting pathways involved in microbial resistance or cancer cell proliferation.

- Metal Ion Interaction: Its ability to chelate metal ions may play a role in its antimicrobial and anticancer properties.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound:

- Synthesis Methods: Various synthetic routes have been developed to produce this compound efficiently while maintaining high purity levels, enhancing its applicability in research and industry .

-

Comparative Studies: this compound shares structural similarities with other phosphonates, which have been studied for their biological activities. For example:

Compound Name Molecular Formula Key Features Triethyl 3-Methyl-4-phosphonocrotonate C₁₁H₁₉O₄P Similar phosphonate structure Ethyl (Z)-4-diethoxyphosphoryl-3-methylbut-2-enoate C₁₁H₂₁O₅P Isomeric form with potential differences in activity Ethyl 4-phosphonobutanoate C₇H₁₅O₄P Shorter carbon chain but similar reactivity

These comparisons underscore the unique properties of this compound that may enhance its reactivity and biological efficacy compared to other phosphonates.

Wissenschaftliche Forschungsanwendungen

Reaction Types

The compound undergoes several types of chemical reactions:

| Reaction Type | Major Products |

|---|---|

| Oxidation | Phosphonic acids |

| Reduction | Phosphine derivatives |

| Substitution | Various substituted phosphonates |

These reactions are crucial for modifying the compound to enhance its properties for specific applications.

Organic Synthesis

Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate is utilized as a reagent in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to form stable complexes with metal ions makes it valuable in developing new synthetic pathways and improving yields in organic reactions.

Medicinal Chemistry

Research indicates that this compound exhibits potential biological activities, particularly as an enzyme inhibitor. Studies have shown that it interacts with specific molecular targets, such as enzymes involved in metabolic pathways. This property positions it as a candidate for drug development, especially in antimicrobial and anticancer research .

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains, including Escherichia coli. Results demonstrated significant inhibitory effects, suggesting its potential as a lead compound for developing new antimicrobial agents.

Agricultural Chemistry

In agricultural applications, this compound has been investigated for its insecticidal properties. Its efficacy in pest control highlights its potential use as a safer alternative to conventional pesticides, aligning with sustainable agricultural practices.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimized for preparing Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate, and how do reaction conditions influence yield?

The Horner-Wadsworth-Emmons (HWE) coupling is a robust method for synthesizing α,β-unsaturated esters like this compound. Key steps involve reacting diethyl phosphonoacetate with acetone under basic conditions (e.g., NaH or KOtBu) to form the enoate. Reaction optimization includes controlling temperature (0–25°C) and solvent choice (THF or DCM) to minimize side reactions like over-phosphorylation . Evidence from isotopic labeling studies shows that starting materials such as ethyl 3-oxobutanoate (commercially available in isotopomeric forms) are critical for regioselectivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Key techniques include:

- ¹H NMR : Look for the vinyl proton signal (δ ~6.5–7.0 ppm, coupling constant J ≈ 15–16 Hz for trans-configuration) and ethoxy groups (δ ~1.2–4.2 ppm) .

- ³¹P NMR : A singlet near δ 20–25 ppm confirms the diethoxyphosphoryl group .

- ESI-MS : Molecular ion peaks ([M+H]⁺) around m/z 280–300 validate the molecular formula .

Q. What are common side reactions during synthesis, and how can they be mitigated?

Side reactions include:

- Phosphorylation of unintended hydroxyl groups : Controlled addition of phosphorylating agents (e.g., diethyl chlorophosphate) and low temperatures reduce this .

- Elimination reactions : Use anhydrous conditions to prevent hydrolysis of the phosphoryl group .

Advanced Research Questions

Q. How can isotopic labeling (e.g., ¹³C, ²H) be incorporated into this compound for mechanistic studies?

Isotopic enrichment is achieved via:

- ¹³C-Labeling : Start with ¹³C-enriched ethyl 3-oxobutanoate. Acid-catalyzed decarboxylation yields ¹³C-labeled 1-chloroacetone, which undergoes HWE coupling with diethyl phosphonoacetonitrile to form the labeled enoate .

- Deuterium labeling : Use DIBAL-D or NaBD₄ in reduction steps to introduce deuterium at specific positions .

Q. Why do discrepancies arise in reported yields for allylic alcohol intermediates, and what alternative methods improve efficiency?

LiAlH₄ reduction of ethyl 3-methylbut-2-enoate often gives low yields (<50%) due to over-reduction or side reactions. A higher-yield (>80%) approach replaces LiAlH₄ with DIBAL-H for selective nitrile-to-aldehyde reduction, followed by NaBH₄ reduction to the allylic alcohol . Mechanistic studies suggest steric hindrance and solvent polarity (e.g., THF vs. Et₂O) critically influence selectivity .

Q. How can contradictory data on reaction mechanisms (e.g., phosphorylation vs. elimination pathways) be resolved experimentally?

- Kinetic isotope effects (KIE) : Compare reaction rates of ¹H vs. ²H-labeled substrates to identify rate-determining steps.

- In-situ NMR monitoring : Track intermediates in real-time using ³¹P NMR to detect transient phosphorylated species .

- Computational modeling : DFT calculations can predict transition states favoring phosphorylation over elimination .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting reports on the acid dissociation constant (pKa) of related phosphorylated esters?

Discrepancies in pKa values (e.g., predicted vs. experimental) arise from solvent effects and measurement techniques. To resolve:

- Potentiometric titration : Use standardized buffers (e.g., aqueous vs. DMSO) for direct comparison.

- UV-Vis spectroscopy : Monitor deprotonation of the phosphoryl group at varying pH .

Q. What experimental evidence supports the trans-configuration of the α,β-unsaturated ester in this compound?

- X-ray crystallography : While not directly reported for this compound, analogous structures (e.g., diethyl phosphoryl crotonate) show trans-geometry due to steric repulsion between the phosphoryl and ester groups .

- NOESY NMR : Absence of cross-peaks between vinyl protons and the methyl group confirms the trans-arrangement .

Q. Methodological Recommendations

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

- Flash chromatography : Use silica gel with ethyl acetate/hexane (3:7) for high resolution.

- Distillation : Vacuum distillation (boiling point ~120–140°C at reduced pressure) removes low-boiling impurities .

Q. How can researchers validate the absence of hydrolytic degradation in stored samples?

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to five analogs (Table 1), highlighting substituent effects on reactivity and applications.

Table 1: Comparison of Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate with Similar Compounds

Discrepancies and Limitations

- The (2E)-isomer is explicitly listed under CAS 39760-56-0 .

- Data Gaps : Boiling points and detailed synthetic protocols for the target compound are absent in the evidence, limiting quantitative comparisons.

Eigenschaften

IUPAC Name |

ethyl (E)-4-diethoxyphosphoryl-3-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21O5P/c1-5-14-11(12)8-10(4)9-17(13,15-6-2)16-7-3/h8H,5-7,9H2,1-4H3/b10-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQKGPUSERILONW-CSKARUKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C)CP(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(\C)/CP(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.